2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide
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Overview
Description
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide is a complex organic compound featuring a pyrazole ring substituted with bromine, cyclopropyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide typically involves multiple steps, starting with the formation of the pyrazole ringThe final step involves the formation of the propanamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and minimizing by-products. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3,5-bis(trifluoromethyl)aniline
- 2-bromo-4-cyclopropyl-5-(trifluoromethyl)pyridine
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide stands out due to its combination of bromine, cyclopropyl, and trifluoromethyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15BrF3N5O |
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Molecular Weight |
406.20 g/mol |
IUPAC Name |
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1H-pyrazol-5-ylmethyl)propanamide |
InChI |
InChI=1S/C14H15BrF3N5O/c1-7(13(24)19-6-9-4-5-20-21-9)23-11(8-2-3-8)10(15)12(22-23)14(16,17)18/h4-5,7-8H,2-3,6H2,1H3,(H,19,24)(H,20,21) |
InChI Key |
YKCHAKVLWSLZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=NN1)N2C(=C(C(=N2)C(F)(F)F)Br)C3CC3 |
Origin of Product |
United States |
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